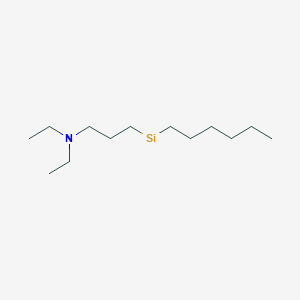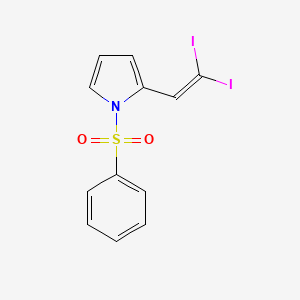![molecular formula C8H10N2O B14205053 N-[(1R)-1-Phenylethyl]nitrous amide CAS No. 791719-70-5](/img/structure/B14205053.png)
N-[(1R)-1-Phenylethyl]nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1-Phenylethyl]nitrous amide is a chemical compound that belongs to the class of nitrosamides Nitrosamides are characterized by the presence of a nitroso group bonded to the nitrogen of an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(1R)-1-Phenylethyl]nitrous amide can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, followed by the elimination of a proton to form the N-nitrosamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of nitrosyl cation and carboxamides under controlled conditions to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R)-1-Phenylethyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted amides, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(1R)-1-Phenylethyl]nitrous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to form reactive intermediates.
Mecanismo De Acción
The mechanism of action of N-[(1R)-1-Phenylethyl]nitrous amide involves the formation of reactive intermediates, such as diazonium ions, through enzymatic reactions. These intermediates can alkylate nucleophilic sites in DNA, leading to potential mutagenic and carcinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosoureas: These compounds also contain a nitroso group bonded to the nitrogen of an amide and are known for their use in cancer treatment.
N-Nitrosoguanidines: Similar in structure, these compounds are studied for their mutagenic properties.
N-Nitrosocarbamates: These compounds are used in various industrial applications and have similar reactivity patterns.
Propiedades
Número CAS |
791719-70-5 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N-[(1R)-1-phenylethyl]nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7(9-10-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,11)/t7-/m1/s1 |
Clave InChI |
AVXFPTXQSURIPM-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NN=O |
SMILES canónico |
CC(C1=CC=CC=C1)NN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)

![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)
![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)
![4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one](/img/structure/B14205000.png)

![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)

![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)

![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
